molecular formula C17H19N3O3 B10896417 (2E)-2-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide

(2E)-2-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide

Cat. No.: B10896417
M. Wt: 313.35 g/mol
InChI Key: GNVFMIIUNZXBMJ-VXLYETTFSA-N
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Description

2-((E)-1-{3-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and hydrazones are a subclass of Schiff bases where the amine is specifically a hydrazine

Preparation Methods

The synthesis of 2-((E)-1-{3-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE typically involves the reaction of an appropriate hydrazine with an aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol, methanol, tetrahydrofuran, butanol, or glacial acetic acid . The reaction conditions often involve heating the mixture to facilitate the condensation process. Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydrazone group can be oxidized to form corresponding oxides.

    Reduction: The hydrazone group can be reduced to form hydrazines.

    Substitution: The methoxy and benzyl groups can participate in substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Mechanism of Action

The mechanism of action of 2-((E)-1-{3-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE involves its ability to form stable complexes with transition metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or altering biochemical pathways . The specific molecular targets and pathways involved would depend on the particular application and the nature of the complex formed.

Comparison with Similar Compounds

Similar compounds include other Schiff base hydrazones, such as N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide and N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity

Properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

[(E)-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]urea

InChI

InChI=1S/C17H19N3O3/c1-12-3-5-13(6-4-12)11-23-15-8-7-14(9-16(15)22-2)10-19-20-17(18)21/h3-10H,11H2,1-2H3,(H3,18,20,21)/b19-10+

InChI Key

GNVFMIIUNZXBMJ-VXLYETTFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=N/NC(=O)N)OC

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=NNC(=O)N)OC

Origin of Product

United States

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